Isoviolanthrone
Overview
Description
This compound is characterized by its optical and electronic properties, which are similar to those of other polycyclic aromatic hydrocarbons . It is commonly used as a vat dye and has applications in various scientific fields due to its distinctive properties.
Mechanism of Action
Target of Action
Isoviolanthrone, a naturally occurring pigment from plants and fungi, is an anthraquinone compound . It is believed to bind to specific proteins like DNA and RNA, leading to structural modifications . These structural alterations are believed to underlie the diverse effects of this compound on cells and organisms .
Mode of Action
The precise mechanism of action of this compound remains incompletely understood . It is hypothesized that this compound interacts with certain enzymes, thereby modulating their activity . This interaction leads to changes in the structure of these proteins, which can impact their function .
Biochemical Pathways
It is suggested that the compound’s interaction with enzymes could impact various biochemical pathways within cells .
Result of Action
The compound’s interaction with dna, rna, and certain enzymes can lead to structural modifications . These modifications could potentially affect the function of these molecules, leading to changes at the cellular level .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, studies have shown that the vibrational properties of this compound are affected by pressure . A phase transition was observed at 11.0 GPa, and a new phase was formed above 13.8 GPa . These changes were proposed to result from changes in intra- and intermolecular bonding . The phase transition was reversible upon compression and decompression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isoviolanthrone typically involves a multi-step process. One common method includes the following steps :
Preparation of a Mixed Solution: A mixture of potassium hydroxide, triethylene glycol, and tetrabutylammonium bromide is heated to 170-190°C.
Oxidation-Reduction Reaction: Benzoxanthrone is added to the mixture in small portions while maintaining the temperature. Compressed air is introduced during the process.
Isolation of this compound: The reaction mixture is cooled, diluted with water, and the solid product is filtered and dried to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar process but on a larger scale. The reaction conditions are optimized to improve yield and reduce waste. The use of environmentally friendly solvents and reagents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoviolanthrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced by photogenerated radicals to form dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Photogenerated radicals in the presence of sensitizers like acetophenone.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Substituted aromatic compounds.
Scientific Research Applications
Isoviolanthrone has a wide range of applications in scientific research :
Chemistry: Used as a fluorescent dye and in photodynamic therapy.
Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and studying tissue pathology.
Industry: Used in the production of vat dyes and as a pigment in various materials.
Comparison with Similar Compounds
Isoviolanthrone is unique due to its specific molecular structure and properties. Similar compounds include other polycyclic aromatic hydrocarbons such as:
- Phenanthrene
- Dibenzopentacene
- Picene
These compounds share some optical and electronic properties with this compound but differ in their molecular structures and specific applications .
Properties
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIHWSXXPBAGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059576 | |
Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-64-3 | |
Record name | Isoviolanthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoviolanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoviolanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isoviolanthrone?
A1: this compound is represented by the molecular formula C34H16O2 and has a molecular weight of 464.5 g/mol. [, ]
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers have employed UV-Vis spectroscopy and Raman spectroscopy to characterize this compound. UV-Vis spectroscopy in sulfuric acid reveals a bathochromic shift of 20 nm for the dimer compared to the monomer. [] Raman spectroscopy has been instrumental in studying the vibrational properties of this compound under high pressure, revealing phase transitions and insights into its electronic behavior. []
Q3: How does the electrical resistivity of this compound change under pressure, and what does this suggest about its potential applications?
A3: this compound exhibits a significant decrease in electrical resistivity with increasing pressure. At 4.2 x 103 kg/cm2, its resistivity drops to 1/500th of its value at ordinary pressure. [] This pressure-dependent conductivity hints at potential applications in pressure-sensitive electronics or as a component in high-pressure devices.
Q4: Is this compound stable under high-pressure conditions? What kind of phase transitions does it undergo?
A4: Raman spectroscopy studies have shown that this compound undergoes phase transitions under high pressure. One transition occurs at 11.0 GPa, and another, leading to a new phase, emerges above 13.8 GPa. These transitions are attributed to changes in intra- and intermolecular bonding. [] Interestingly, the transitions appear to be reversible upon decompression.
Q5: How does the structure of this compound relate to its semiconducting properties?
A5: this compound belongs to a class of condensed polynuclear aromatic compounds known for their semiconducting properties. Its structure, featuring a large π-conjugated system, facilitates electron mobility, contributing to its semiconducting behavior. []
Q6: What is the significance of the dimerization of this compound?
A6: The dimerization of 3,4'-dibenzanthrone (this compound) through C-C linkage at the 3 positions leads to a significant increase in electrical conductivity. This dimer exhibits conductivity 30 times higher than the monomeric this compound, highlighting the impact of structural modifications on its electronic properties. []
Q7: Are there any applications of this compound in energy storage devices?
A7: this compound has been explored as a component in positive electrode materials for lithium secondary batteries. When incorporated with lithium transition metal complex oxides, it aims to enhance the high-temperature performance of the battery. []
Q8: How is this compound incorporated into formulations for its various applications?
A8: For its use as a dye, this compound is often incorporated into pigment dispersions. Various formulations and methods have been developed to enhance its dispersibility and stability in these formulations, often utilizing surfactants and polymers. [, , , , , , ]
Q9: Can this compound be chemically modified to improve its solubility and processability?
A9: Yes, researchers have successfully functionalized the reduced (leuco) form of this compound to enhance its solubility. This approach enables easier processing and expands its potential applications, particularly in solution-processed organic electronic devices like light-emitting electrochemical cells. []
Q10: What are the environmental concerns associated with this compound, and are there any strategies to mitigate its impact?
A10: this compound, as a widely used vat dye, contributes to the significant environmental burden posed by textile industry wastewater. Recognizing this, research has focused on upcycling this compound from these waste streams. This approach aims to convert a pollutant into valuable materials for high-tech applications, contributing to a more sustainable industrial process. []
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